molecular formula C20H24N6O2 B2575147 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1798017-99-8

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No. B2575147
CAS RN: 1798017-99-8
M. Wt: 380.452
InChI Key: GIVCGGMPQQIUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea, also known as CP-690,550, is a small molecule drug that belongs to the family of Janus kinase inhibitors (JAK inhibitors). It is a potent and selective inhibitor of JAK3, which is an enzyme that plays a key role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Scientific Research Applications

Enantioselective Synthesis

Pyrazolone derivatives, which are structurally related to the compound , have been extensively used in enantioselective synthesis. They serve as powerful synthons in the construction of chiral molecules, which are crucial for developing drugs with specific enantiomeric purity .

Photofunctional Compounds

Compounds like pyrazoline and pyrazole derivatives are key in developing photofunctional materials. They are used in the synthesis of polymers with specific optical properties, which can be applied in luminescence, photovoltaics, and chemosensing .

Nonlinear Optics (NLO)

Pyrazoline derivatives exhibit second-order NLO properties, making them suitable for applications in the field of nonlinear optics. They can be used in the creation of materials for optical switching and modulation .

Fluorescent Probes

Due to the photoluminescent properties of pyrazoline and pyrazole compounds, derivatives of the compound could be used as fluorescent probes. These are important in biological imaging and diagnostics, allowing for the visualization of cellular processes .

properties

IUPAC Name

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-28-17-4-2-15(3-5-17)13-24-20(27)25-14-16-6-10-26(11-7-16)19-18(12-21)22-8-9-23-19/h2-5,8-9,16H,6-7,10-11,13-14H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCGGMPQQIUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

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